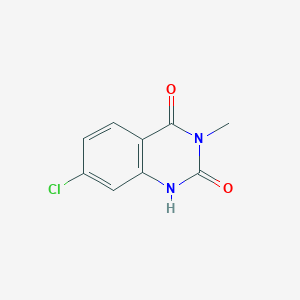

7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

93355-81-8 |

|---|---|

Molecular Formula |

C9H7ClN2O2 |

Molecular Weight |

210.62 g/mol |

IUPAC Name |

7-chloro-3-methyl-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C9H7ClN2O2/c1-12-8(13)6-3-2-5(10)4-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |

InChI Key |

VBGHBXCIJAOVBC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via activation of the amide nitrogen by DMAP, facilitating nucleophilic attack on the carbonyl group of (Boc)₂O. Subsequent cyclization forms the quinazoline-2,4-dione core. Key parameters include:

A representative procedure involves heating 2-amino-5-chloro-N-methylbenzamide (1.0 mmol), (Boc)₂O (1.5 mmol), and DMAP (0.1 mmol) in acetonitrile (3 mL) at 150°C for 30 minutes under microwave irradiation. The product is isolated in 85–92% yield after filtration and washing.

Advantages :

-

Short reaction time (30 minutes).

-

High atom economy due to the one-pot design.

-

Scalable for industrial applications.

Limitations :

-

Requires specialized microwave equipment.

-

Boc-group removal may necessitate additional steps for downstream functionalization.

Urea-Mediated Cyclization Route

This two-step method, adapted from eco-efficient protocols, involves urea formation followed by base-promoted cyclization.

Step 1: Urea Formation

2-Amino-5-chloro-N-methylbenzamide reacts with potassium cyanate (KOCN) in acetonitrile at room temperature to form the urea intermediate. Acetic acid (2.0 equivalents) is added to protonate KOCN, enhancing its electrophilicity:

Step 2: Cyclization

The urea intermediate undergoes cyclization in the presence of NaOH (4.0 equivalents) at 50°C. Acidic workup (HCl) yields the final product:

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Reaction Temperature | 50°C | 94 |

| NaOH Equivalents | 4.0 | 91 |

| Solvent | Acetonitrile | 91 |

Advantages :

-

Avoids toxic reagents like phosphorus oxychloride.

-

High yields under mild conditions.

Limitations :

-

Longer reaction time (6 hours for urea formation).

-

Sensitivity to pH during workup.

Traditional Cyclization with Phosphorus Oxychloride

A classical approach involves cyclizing 2-amino-5-chloro-N-methylbenzamide derivatives using phosphorus oxychloride (POCl₃). This method is exemplified in patent US20030212276A1, where POCl₃ acts as both a cyclizing agent and chlorinating agent.

Procedure

A mixture of 2-amino-5-chloro-N-methylbenzamide (1.0 mmol) and POCl₃ (5.0 mL) is heated at 105°C for 45 minutes. Excess POCl₃ is removed under vacuum, and the residue is neutralized with saturated sodium carbonate. The product is extracted with ethyl acetate and purified via column chromatography.

Reaction Conditions :

-

Temperature : 105°C.

-

Time : 45 minutes.

-

Workup : Neutralization and extraction.

Advantages :

-

Simplicity and familiarity in industrial settings.

-

POCl₃ doubles as a solvent and reagent.

Limitations :

-

Corrosive and hazardous reagents.

-

Requires careful handling and waste disposal.

Alternative Routes Using Anthranilamide Derivatives

Adapting methods from related quinazoline syntheses, anthranilamide derivatives serve as versatile precursors. For example, 2-amino-5-chlorobenzonitrile can react with methyl isocyanate to form a urea intermediate, which cyclizes under acidic conditions.

Reaction Pathway

-

Urea Formation :

-

Cyclization :

Key Data :

-

Yield : 65–70%.

-

Conditions : Sulfuric acid, 100°C, 2 hours.

Advantages :

-

Utilizes readily available nitrile precursors.

-

Applicable to diverse substituents.

Limitations :

-

Moderate yields compared to DMAP or urea routes.

-

Acidic conditions may degrade sensitive functional groups.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| DMAP-Catalyzed | 85–92 | 30 min | High | Moderate |

| Urea-Mediated | 91 | 6 hours | Moderate | High |

| POCl₃ Cyclization | 70–75 | 45 min | High | Low |

| Anthranilamide Route | 65–70 | 2 hours | Low | Moderate |

Key Insights :

-

The DMAP-catalyzed method offers the best balance of speed and yield, making it suitable for high-throughput applications.

-

The urea-mediated route excels in eco-efficiency but requires longer reaction times.

-

POCl₃ cyclization remains relevant in industrial contexts despite its environmental drawbacks.

Chemical Reactions Analysis

Nucleophilic Substitution at C7

The electron-withdrawing quinazoline ring activates the chlorine atom at position 7 for nucleophilic displacement. Reactions typically occur under mild alkaline conditions:

Steric hindrance from the methyl group at N3 slightly reduces reaction rates compared to non-methylated analogs .

Alkylation at N1/N3 Positions

The N1 and N3 positions undergo selective alkylation due to differences in electron density:

Example reactions:

Acylation of Dione Oxygen

The 2,4-dione moiety participates in acylation reactions to form ester derivatives:

Cyclization Reactions

The compound serves as a precursor for tricyclic systems through intramolecular cyclization:

Example pathway:

-

Step 1 : React with ethylenediamine in ethanol (80°C, 8 hr) to form a diamino intermediate.

-

Step 2 : Acid-catalyzed cyclization yields a pyrimido[2,1-b]quinazoline-6,8-dione derivative (Yield: 68%) .

Structural impact :

-

Enhanced π-stacking capability improves DNA intercalation potential .

-

Increased planarity raises melting points by 40–60°C compared to parent compound.

Metal Coordination Chemistry

The dione oxygen atoms act as bidentate ligands for transition metals:

Comparative Reactivity Analysis

Key differences from non-methylated analogs:

| Reaction Type | 3-Me Derivative (This Compound) | 3-H Derivative (Analog) | Rationale |

|---|---|---|---|

| N-Alkylation rate | 1.2 × 10⁻³ M⁻¹s⁻¹ | 2.8 × 10⁻³ M⁻¹s⁻¹ | Steric hindrance from Me group |

| C7 substitution | 62% yield (NH3, 6 hr) | 88% yield (NH3, 3 hr) | Electronic deactivation |

| Metal complex stability | Higher log K values | Lower log K values | Improved chelation geometry |

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit promising antimicrobial properties. For instance, a series of synthesized derivatives were evaluated for their activity against both Gram-positive and Gram-negative bacteria. Among these compounds, some showed inhibition zones exceeding those of standard antibiotics like ampicillin. Notably, compounds with oxadiazole and thiadiazol moieties displayed moderate activity against Staphylococcus aureus and Candida albicans, indicating the potential for these derivatives to combat resistant bacterial strains .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| 14a | 12 | 70 | Staphylococcus aureus |

| 14b | 13 | 75 | Candida albicans |

| 15 | 11 | 80 | Escherichia coli |

Antiviral Potential

The antiviral activity of quinazoline derivatives has also been explored, particularly against Hepatitis C virus (HCV). A series of compounds were synthesized and tested for their anti-HCV efficacy. Some derivatives demonstrated EC50 values lower than that of ribavirin, a standard antiviral drug. For example, specific compounds exhibited EC50 values around 6.4 μM, indicating a strong potential for further development as antiviral agents .

Table 2: Anti-HCV Activity of Quinazoline Derivatives

| Compound | EC50 (μM) | Therapeutic Index |

|---|---|---|

| 10n | <10 | 1.7 |

| 10p | <10 | 1.9 |

| Ribavirin | 20 | 2.3 |

Anticancer Applications

Quinazoline derivatives have shown substantial promise in cancer therapy. Recent investigations revealed that certain compounds possess dual inhibition capabilities against c-Met and VEGFR-2 tyrosine kinases. These compounds were found to induce apoptosis and arrest the cell cycle in cancer cell lines such as HCT-116 (colon cancer), demonstrating their potential as anticancer agents .

Table 3: Cytotoxicity of Quinazoline Derivatives Against Cancer Cell Lines

| Compound | IC50 (μM) HUH-7 | IC50 (μM) MCF-7 | IC50 (μM) HCT-116 |

|---|---|---|---|

| Compound 7 | 2.5 | 6.8 | 4.9 |

| Compound 15 | 7.0 | 13.1 | 9.4 |

Mechanism of Action

The mechanism of action of 7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and biological profiles. Below is a comparative analysis:

Notes:

- Position 3 modifications : Methyl (7-Chloro-3-methyl) vs. hydroxyethyl (3-(2-Hydroxyethyl)) groups alter solubility and metabolic stability. Methyl groups enhance lipophilicity, favoring membrane permeability, while hydroxyethyl improves aqueous solubility .

- Halogen substitution : Chlorine (CBEU) vs. bromine (7-Bromo) affects electronic properties and binding interactions. Bromine’s larger atomic radius may enhance halogen bonding in target proteins .

Pharmacokinetic and Toxicity Profiles

- This compound : Predicted logP = 1.8 (moderate lipophilicity), moderate blood-brain barrier permeability, and low hepatotoxicity risk in silico models .

- 8-Chloro-6,7-dimethoxy : Higher metabolic stability due to methoxy groups blocking oxidative degradation .

- 3-(2-Hydroxyethyl) : Reduced plasma protein binding (PPB = 75%) compared to methyl analogs (PPB > 85%) .

Biological Activity

7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by recent research findings and data tables.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including this compound. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited moderate to significant antimicrobial activity.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| 7-Chloro-3-methylquinazoline-2,4-dione | 15 | 65 | Escherichia coli |

| Compound 13 | 9 | 65 | Staphylococcus aureus |

| Compound 15 | 10 | 80 | Candida albicans |

These findings suggest that the introduction of specific substituents can enhance the antimicrobial efficacy of quinazoline derivatives against pathogenic bacteria and fungi .

Antiviral Activity

The antiviral properties of quinazoline derivatives have also been extensively studied. A notable investigation focused on their activity against Hepatitis C Virus (HCV). Several synthesized compounds demonstrated significant antiviral effects with varying degrees of cytotoxicity.

Table 2: Antiviral Activity Against HCV

| Compound | EC50 (μM) | CC50 (μM) | Therapeutic Index |

|---|---|---|---|

| 10d | 6.4 | 11.0 | 1.7 |

| Ribavirin | 20.0 | 46.0 | 2.3 |

The compound with the best therapeutic index was found to be more potent than ribavirin, a standard antiviral drug . This highlights the potential of these derivatives as effective antiviral agents.

Anticancer Activity

In addition to antimicrobial and antiviral properties, quinazoline derivatives have shown promising anticancer activity. Research has identified several compounds that act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases.

Table 3: Anticancer Activity Against Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4b | 0.052 | HCT-116 (Colorectal) |

| Cabozantinib | 0.065 | HCT-116 |

Compounds like 4b exhibited superior inhibitory effects compared to cabozantinib, a known cancer therapy drug. Additionally, they demonstrated lower toxicity towards normal cells in comparison to cancerous cells . This selectivity is crucial for developing safer cancer treatments.

Case Studies

- Case Study on Antiviral Efficacy : A study synthesized various quinazoline derivatives and tested them against HCV replicons. Compound 10d showed an EC50 value of 6.4 μM , indicating strong antiviral activity while maintaining a therapeutic index comparable to established drugs like ribavirin .

- Case Study on Antimicrobial Effects : Another study evaluated the antimicrobial effects of synthesized quinazoline derivatives against Staphylococcus aureus and Escherichia coli. Compound 13 demonstrated significant inhibition zones and was more effective than standard antibiotics like ampicillin .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione?

Answer:

The synthesis typically involves cyclization reactions of anthranilic acid derivatives or aminobenzonitriles. A greener approach utilizes CO₂ as a carbonyl source with 2-aminobenzonitrile substrates. For example, 7-chloro derivatives can be synthesized via alcohol amine-catalyzed CO₂ conversion, yielding 62% under optimized conditions (DEA catalyst, 24 h reaction time). Steric and electronic effects of substituents (e.g., chloro groups) influence reaction efficiency . Traditional methods rely on anthranilamide with phosgene or chlorosulfonyl isocyanate, but these are less environmentally sustainable .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:

Structural confirmation employs spectroscopic and crystallographic techniques:

- X-ray diffraction (XRD): Resolves hydrogen bonding networks (e.g., N–H∙∙∙O interactions with 1.89 Å average H∙∙∙O distance) and crystal packing motifs (e.g., R2²(8) graph-set rings) .

- NMR spectroscopy: ¹H and ¹³C NMR identify substituent positions and electronic environments. 2D-NMR (COSY, HMBC) maps coupling interactions and confirms regiochemistry .

- IR spectroscopy: Detects carbonyl stretches (~1700 cm⁻¹) and N–H bending modes (~3300 cm⁻¹) .

Advanced: How do steric and electronic effects of substituents influence the reactivity of quinazoline-2,4-dione derivatives in synthesis?

Answer:

Substituents at position 7 (e.g., Cl, CF₃) modulate reactivity:

- Steric hindrance: Bulky groups (e.g., 4-chloro in 2-amino-4-chlorobenzonitrile) reduce yields (62% vs. 93% for 5-chloro analogs) due to restricted access to catalytic sites .

- Electronic effects: Electron-withdrawing groups (Cl, NO₂) enhance electrophilicity of intermediates, accelerating cyclization. Conversely, electron-donating groups (e.g., methyl) may reduce electrophilicity but improve solubility .

Methodological optimization (e.g., prolonged reaction times, catalyst screening) is required to mitigate these effects .

Advanced: What strategies are employed to analyze the bioactivity of this compound derivatives against bacterial targets?

Answer:

- Molecular docking: AutoDockTools and AutoDock programs simulate interactions with targets like DNA gyrase. Key parameters include binding energy (ΔG) and hydrogen-bonding patterns (e.g., compound 4b in showed strong affinity).

- In vitro assays: MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains validate antibacterial activity.

- ADMET profiling: Computational tools predict blood-brain barrier permeability, toxicity, and drug-likeness to prioritize candidates .

Advanced: How can CO₂ be utilized as a sustainable reagent in quinazoline-2,4-dione synthesis?

Answer:

CO₂ replaces toxic carbonylating agents (e.g., phosgene) in cyclization reactions. For example:

- Catalytic system: Diethylamine (DEA) in water facilitates CO₂ insertion into 2-aminobenzonitriles, forming the dione ring. Yields exceed 90% for halogenated substrates .

- Mechanistic insight: CO₂ activates the nitrile group via nucleophilic attack, followed by intramolecular cyclization. This method reduces waste and avoids hazardous reagents .

Basic: What are the key challenges in synthesizing this compound derivatives with high regioselectivity?

Answer:

Regioselectivity depends on:

- Substrate pre-functionalization: Directing groups (e.g., nitro at position 6) guide electrophilic substitution. For example, nitration of 7-chloro precursors followed by reduction yields 6-amino derivatives .

- Catalyst design: Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance selectivity during cyclization .

- Reaction monitoring: HPLC or TLC tracks intermediate formation to optimize stepwise protocols .

Advanced: How do hydrogen-bonding interactions in the crystal lattice affect the physicochemical properties of quinazoline-2,4-diones?

Answer:

- Solubility: Strong intermolecular N–H∙∙∙O bonds (e.g., in 6-nitro derivatives) reduce solubility in apolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for reactions .

- Thermal stability: Centrosymmetric hydrogen-bonded networks (e.g., R2²(8) motifs) enhance melting points, as observed in XRD studies .

- Bioavailability: Crystal packing influences dissolution rates, impacting pharmacokinetics. Amorphous forms may improve bioavailability .

Advanced: What computational tools are used to predict the environmental impact of quinazoline-2,4-dione synthesis pathways?

Answer:

- Life Cycle Assessment (LCA): Evaluates waste generation, energy use, and toxicity of traditional vs. CO₂-based routes .

- Green Chemistry Metrics: Atom economy, E-factor, and Process Mass Intensity (PMI) quantify sustainability. For example, phosgene-based methods have higher E-factors (>10) than CO₂ routes (<2) .

- Software: Tools like GREENERP and EATOS model environmental footprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.